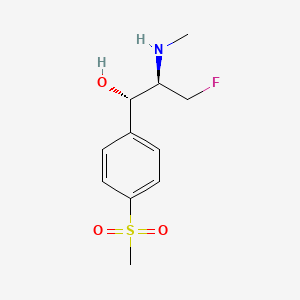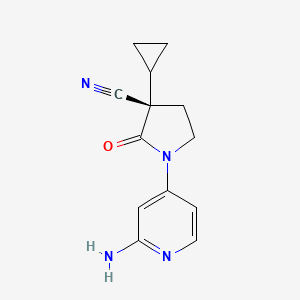![molecular formula C12H24N2O2 B15052619 tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate](/img/structure/B15052619.png)
tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of an azetidine ring, which is a four-membered nitrogen-containing ring, attached to a butyl chain and a tert-butyl carbamate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate typically involves the reaction of azetidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually at low temperatures to prevent side reactions. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of stringent quality control measures ensures the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidine ring or the butyl chain can be modified by introducing different substituents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Alkyl halides, amines, thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Oxidized derivatives with potential biological activity.
Reduction: Amines with altered properties.
Substitution: Substituted derivatives with modified functional groups.
Aplicaciones Científicas De Investigación
Chemistry: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate is used as a building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug discovery and development .
Medicine: The compound’s potential therapeutic properties are being explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it valuable in various applications, including coatings, adhesives, and polymers .
Mecanismo De Acción
The mechanism of action of tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate involves its interaction with specific molecular targets in biological systems. The azetidine ring and carbamate group can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The compound may also interact with cellular membranes, affecting their properties and functions .
Comparación Con Compuestos Similares
tert-Butyl 4-(azetidin-3-yl)piperidine-1-carboxylate: This compound has a similar azetidine ring but is attached to a piperidine ring instead of a butyl chain.
tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride: This compound also contains an azetidine ring but is linked to a piperazine ring and exists as a hydrochloride salt.
Uniqueness: tert-Butyl N-[4-(azetidin-3-yl)butyl]carbamate is unique due to its specific combination of an azetidine ring, a butyl chain, and a tert-butyl carbamate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Propiedades
Fórmula molecular |
C12H24N2O2 |
|---|---|
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
tert-butyl N-[4-(azetidin-3-yl)butyl]carbamate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-7-5-4-6-10-8-13-9-10/h10,13H,4-9H2,1-3H3,(H,14,15) |
Clave InChI |
MYHVIZHGGUDWLQ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NCCCCC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


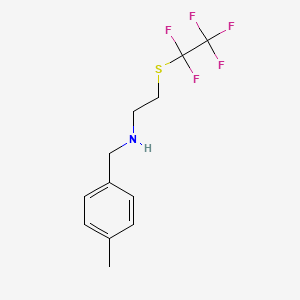
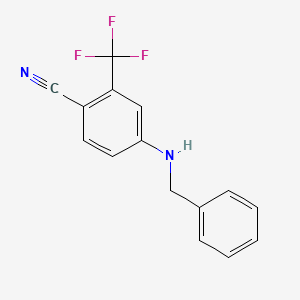
![3-Amino-5,5-difluoro-1-methyl-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one](/img/structure/B15052548.png)
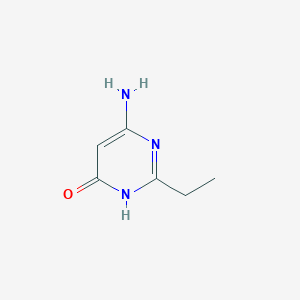
![(2R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-2-ol](/img/structure/B15052564.png)
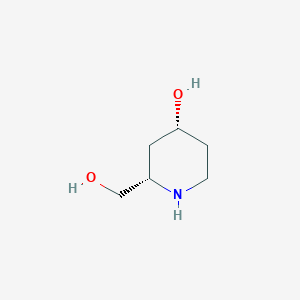
![2-Ethoxybenzo[d]thiazol-6-ol](/img/structure/B15052573.png)
![(NE)-N-[1-(3-chloro-4-methylphenyl)ethylidene]hydroxylamine](/img/structure/B15052587.png)
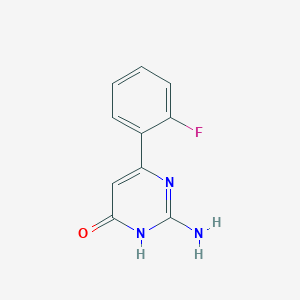
![methyl (2S)-3-[4-(chloromethyl)phenyl]-2-acetamidopropanoate](/img/structure/B15052611.png)
![4-[4'-(1H-pyrazol-4-yl)-[1,1'-biphenyl]-4-yl]-1H-pyrazole](/img/structure/B15052612.png)
![4-[3-(Piperidin-1-ylmethyl)benzoyl]thiobenzaldehyde](/img/structure/B15052613.png)
